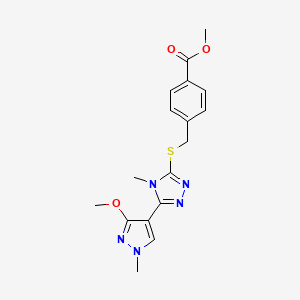

methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21-9-13(15(20-21)24-3)14-18-19-17(22(14)2)26-10-11-5-7-12(8-6-11)16(23)25-4/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISROKWOLJJLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can involve multiple steps:

Formation of the pyrazole ring: This is typically achieved through a reaction between hydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Construction of the triazole ring: This often involves the cyclization of azide and alkyne derivatives in the presence of a catalyst like copper(I).

Thiomethylation: The incorporation of the thioether group is typically done by reacting the appropriate benzyl halide with a thiol in the presence of a base.

Industrial methods may streamline these steps using optimized catalysts and reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro group or other reducible functionalities.

Substitution: It can partake in nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄ or H₂O₂ for oxidation reactions.

Reducing Agents: NaBH₄ or LiAlH₄ for reductions.

Bases: NaOH or K₂CO₃ for nucleophilic substitutions.

Major Products

Oxidation might yield sulfoxides or sulfones, while reduction would typically produce simpler, more reduced compounds.

Wissenschaftliche Forschungsanwendungen

This compound finds use in diverse scientific research fields:

Chemistry: As an intermediate in organic synthesis.

Medicine: Investigation as a scaffold for drug design, given its heterocyclic structure.

Industry: Utilized in the creation of specialty chemicals and as a potential catalyst in certain reactions.

Wirkmechanismus

The effects exerted by this compound depend on the functional groups and their interactions with molecular targets. The heterocyclic rings might interact with biological macromolecules, influencing pathways such as enzyme inhibition or activation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds would include those with pyrazole or triazole rings. What sets methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate apart is its combination of multiple heterocyclic systems and functional groups, which provides a unique platform for chemical reactivity and biological interactions.

Similar Compounds

Methyl 4-(1H-pyrazol-4-yl)benzoate

4-Methyl-1,2,4-triazole-3-thiol

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

Biologische Aktivität

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound with significant biological activity. This article explores its biological properties, including anti-inflammatory, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methyl benzoate backbone linked to a triazole and pyrazole moiety through a thioether group. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |

| CAS Number | 1014092-09-1 |

| Molecular Formula | C17H19N5O3S |

| Molecular Weight | 373.43 g/mol |

Anti-inflammatory Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activity. A study highlighted that derivatives with this structure can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

In vitro studies have shown that this compound demonstrates:

- COX Inhibition: Similar to established anti-inflammatory drugs like celecoxib.

The selectivity index for COX inhibition suggests that this compound may have a favorable safety profile compared to traditional NSAIDs.

Antifungal Activity

The 1,2,4-triazole core is known for its antifungal properties. Compounds of this class have been shown to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis. Specifically:

| Compound | Activity |

|---|---|

| Methyl 4-(1H-pyrazol-4-yl)benzoate | Moderate antifungal activity |

| 4-Methyl-1,2,4-triazole derivatives | Broad-spectrum antifungal effects |

This compound has shown promising results in vitro against various fungal strains, indicating potential as a therapeutic agent in treating fungal infections.

Case Studies and Research Findings

A recent study investigated the biological activity of various triazole derivatives, including methyl 4-(1H-pyrazol-4-yl)benzoate and its analogs. The findings revealed:

- Inhibition of Pro-inflammatory Markers: The compound significantly reduced levels of TNF-alpha and IL-6 in macrophages activated by lipopolysaccharide (LPS).

- Oxidative Stress Reduction: It demonstrated antioxidant activity by lowering reactive oxygen species (ROS) production in cellular models.

- Selectivity for COX Enzymes: The compound exhibited a favorable COX selectivity index compared to traditional anti-inflammatory drugs.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate?

- The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

- Reacting azide-functionalized pyrazole derivatives (e.g., 3-azido-5-methyl-1H-pyrazole) with methyl 4-ethynylbenzoate.

- Using CuSO₄ and sodium ascorbate in a THF/water (1:1) solvent system at 50°C for 14–16 hours.

- Purification via flash chromatography with gradient elution (cyclohexane/ethyl acetate) .

Q. How is the compound structurally characterized post-synthesis?

- 1H/13C NMR confirms connectivity and functional groups (e.g., ester, triazole).

- IR spectroscopy identifies carbonyl (C=O) and sulfur-containing moieties.

- Mass spectrometry validates molecular weight (e.g., m/z 369.4 for related analogs).

- X-ray crystallography (as in ) resolves stereochemistry for crystalline derivatives .

Q. What safety precautions are necessary for handling this compound?

- Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure .

- Use PPE (gloves, goggles), work in a fume hood, and follow emergency protocols (e.g., rinsing exposed skin).

Advanced Research Questions

Q. How can synthetic yields be optimized for triazole-pyrazole hybrids?

- Catalyst tuning : Compare Cu(I) vs. Cu(II) sources; sodium ascorbate enhances Cu(I) activity .

- Solvent optimization : THF/water mixtures improve solubility of polar intermediates.

- Stoichiometric control : A 1.3:1 alkyne:azide ratio minimizes side reactions (e.g., diyne formation) .

- Reaction monitoring : TLC or LC-MS tracks progress to terminate reactions at peak yield (~16 hours) .

Q. What challenges arise during purification, and how are they addressed?

- Byproduct separation : Use dry-loading on Celite to improve column efficiency during flash chromatography.

- Gradient elution : A 0–100% ethyl acetate gradient resolves compounds with similar polarity .

- Recrystallization : Methanol or ethanol recrystallization enhances purity for crystalline derivatives .

Q. How do structural modifications (e.g., methoxy/methyl groups) impact physicochemical properties?

- Methoxy groups : Increase solubility in polar solvents but may reduce metabolic stability.

- Methyl groups : Enhance lipophilicity, potentially improving membrane permeability.

- Computational modeling (e.g., DFT ) predicts electronic effects on reactivity .

Q. What contradictions exist in reported synthetic data, and how are they resolved?

- Yield variability : 61% vs. 62% yields ( vs. 15) stem from differences in azide purity or catalyst aging.

- Reproducibility : Strict control of moisture (anhydrous THF) and oxygen-free conditions minimizes side reactions.

- Cross-study validation : Replicate protocols with standardized reagents and equipment .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.